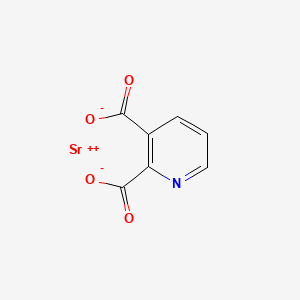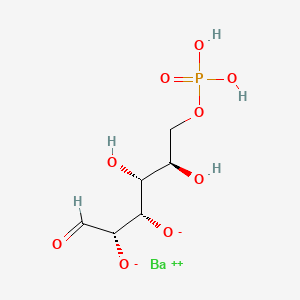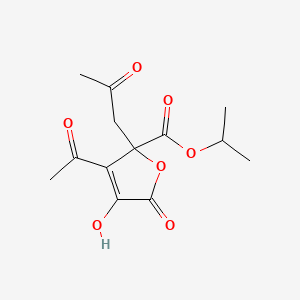![molecular formula C20H42N4O3 B12680622 N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine CAS No. 94346-08-4](/img/structure/B12680622.png)
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine is a heterocyclic organic compound with the molecular formula C20H42N4O3 and a molecular weight of 386.57248 g/mol . This compound is characterized by its long dodecyl chain, which imparts unique properties to the molecule, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine typically involves the reaction of L-asparagine with dodecylamine and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Protection of Functional Groups: Protecting the amino and carboxyl groups of L-asparagine to prevent unwanted side reactions.
Coupling Reaction: Reacting the protected L-asparagine with dodecylamine and ethylenediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the coupling reaction.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the product.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
化学反応の分析
Types of Reactions
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified amino groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the dodecylamino group.
科学的研究の応用
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a surfactant, emulsifying agent, and antistatic agent in various industrial formulations.
作用機序
The mechanism of action of N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Proteins: Interact with proteins and enzymes, affecting their structure and function.
Modulate Pathways: Influence cellular signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Disrupt Membranes: The dodecyl chain can insert into lipid membranes, disrupting their integrity and function.
類似化合物との比較
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine can be compared with other similar compounds, such as:
N2-[2-[[2-(Octylamino)ethyl]amino]ethyl]-L-asparagine: Similar structure but with an octyl chain instead of a dodecyl chain.
N2-[2-[[2-(Hexadecylamino)ethyl]amino]ethyl]-L-asparagine: Similar structure but with a hexadecyl chain instead of a dodecyl chain.
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-glutamine: Similar structure but with L-glutamine instead of L-asparagine.
Uniqueness
The uniqueness of this compound lies in its specific dodecyl chain, which imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
94346-08-4 |
|---|---|
分子式 |
C20H42N4O3 |
分子量 |
386.6 g/mol |
IUPAC名 |
(2S)-4-amino-2-[2-[2-(dodecylamino)ethylamino]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H42N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-18(20(26)27)17-19(21)25/h18,22-24H,2-17H2,1H3,(H2,21,25)(H,26,27)/t18-/m0/s1 |
InChIキー |
QLXILPUJFJMPMU-SFHVURJKSA-N |
異性体SMILES |
CCCCCCCCCCCCNCCNCCN[C@@H](CC(=O)N)C(=O)O |
正規SMILES |
CCCCCCCCCCCCNCCNCCNC(CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


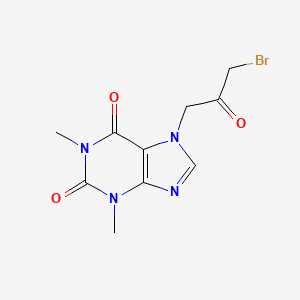
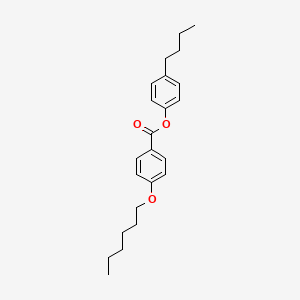
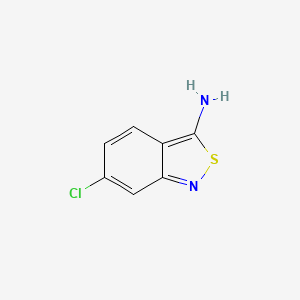
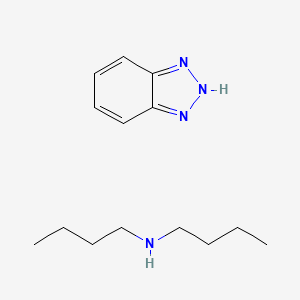

![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

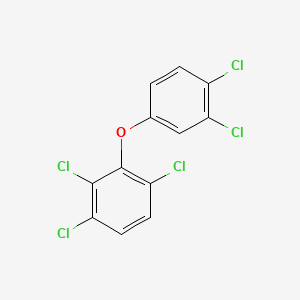
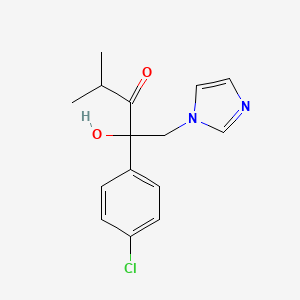

![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
